![molecular formula C12H9IN2O2S B14227014 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine CAS No. 827044-40-6](/img/structure/B14227014.png)
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is a complex organic compound that belongs to the class of halogenated heterocyclic compounds. This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a sulfanyl group attached to a 2-methyl-3-nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the nitro group can influence the compound’s reactivity and binding affinity, making it a versatile tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a methoxy group instead of the sulfanyl group.
5-Iodo-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the sulfanyl group.
2-Iodo-5-nitropyridine: Similar halogenation and nitration but lacks the sulfanyl group.
Uniqueness
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is unique due to the combination of the iodine atom, nitro group, and sulfanyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
827044-40-6 |
|---|---|
Formule moléculaire |
C12H9IN2O2S |
Poids moléculaire |
372.18 g/mol |
Nom IUPAC |
5-iodo-2-(2-methyl-3-nitrophenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H9IN2O2S/c1-8-10(15(16)17)3-2-4-11(8)18-12-6-5-9(13)7-14-12/h2-7H,1H3 |
Clé InChI |
HSRVFNQUPCVQKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1SC2=NC=C(C=C2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
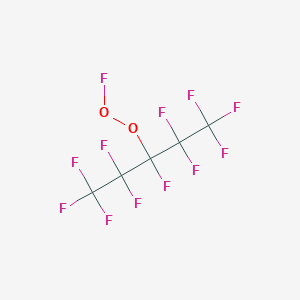
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
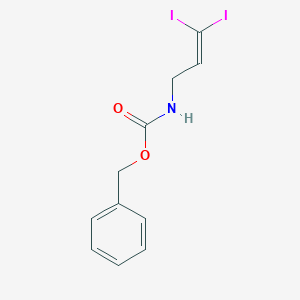
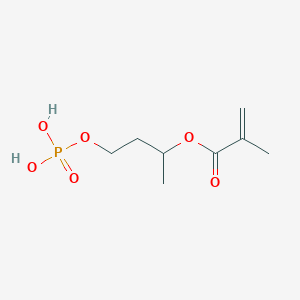
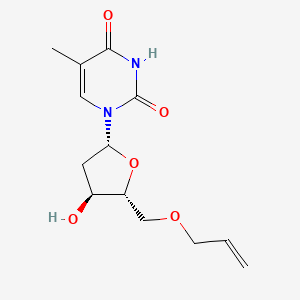
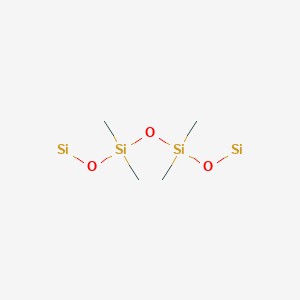
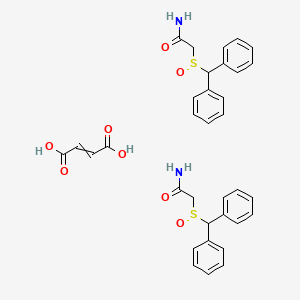
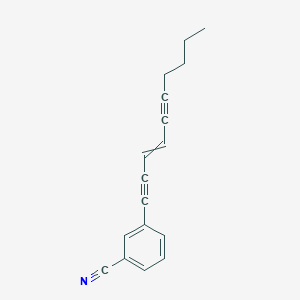
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
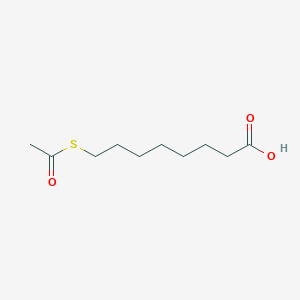
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
